1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one
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Overview
Description
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one is a chemical compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzotriazine ring and a sulfanyl group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one typically involves the following steps:
Oxidative Cyclization of Amidrazones: This method involves the oxidation of amidrazones with atmospheric oxygen in the presence of palladium on carbon and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene.
Addition of Organolithium Reagents: Another approach involves the addition of organolithium reagents to 1,2,4-benzotriazines, followed by intramolecular cyclization.
Direct Synthesis Using Trichloro-1,3,5-triazine and Dimethylformamide: This method utilizes trichloro-1,3,5-triazine and dimethylformamide adduct for the direct synthesis of targeted sulfonamides.
Chemical Reactions Analysis
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium on carbon, 1,8-diazabicyclo[5.4.0]undec-7-ene, organolithium reagents, and trichloro-1,3,5-triazine . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzotriazine derivatives.
Scientific Research Applications
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an α-glucosidase inhibitor, which is an effective strategy for the treatment of diabetes mellitus.
Materials Science: The unique electronic and magnetic properties of benzotriazine derivatives make them suitable for applications in molecular electronics, spintronics, and quantum qubits.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in controlled polymerization processes.
Mechanism of Action
The mechanism of action of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways:
α-Glucosidase Inhibition: The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose.
Spin-π-Delocalization: The unpaired electron in the benzotriazine ring undergoes spin-π-delocalization, contributing to the compound’s unique electronic and magnetic properties.
Comparison with Similar Compounds
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one can be compared with other benzotriazine derivatives:
1,2,4-Benzotriazin-4-yl Radicals:
1,2,3-Benzotriazin-4(3H)-one Derivatives: These compounds are also investigated for their α-glucosidase inhibition activity but have different substituents and structural features.
The uniqueness of this compound lies in its combination of a benzotriazine ring and a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830321-58-9 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
1-(1,2,3-benzotriazin-4-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)6-15-10-8-4-2-3-5-9(8)11-13-12-10/h2-5H,6H2,1H3 |
InChI Key |
SUFFJNAVJYVKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=NC2=CC=CC=C21 |
Origin of Product |
United States |
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